Cas no 2229271-21-8 (2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)

2-(5-Chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-fluoropyridine core linked to a difluoroethylamine moiety, offering unique reactivity for further functionalization. The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, which may improve bioavailability in drug development. This compound serves as a versatile intermediate for synthesizing biologically active molecules, particularly in the design of kinase inhibitors or antimicrobial agents. Its well-defined stereochemistry and high purity make it suitable for precision chemical transformations. The electron-withdrawing effects of the fluorine substituents can also influence the compound's binding affinity in target interactions.
2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine structure
2229271-21-8 structure
商品名:2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
CAS番号:2229271-21-8
MF:C7H6ClF3N2
メガワット:210.584150791168
CID:6613635
PubChem ID:165855555

2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
    • EN300-1944462
    • 2229271-21-8
    • インチ: 1S/C7H6ClF3N2/c8-4-1-5(6(9)13-2-4)7(10,11)3-12/h1-2H,3,12H2
    • InChIKey: WYCYOOQRPMNXPN-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(C(=C1)C(CN)(F)F)F

計算された属性

  • せいみつぶんしりょう: 210.0171604g/mol
  • どういたいしつりょう: 210.0171604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1944462-5.0g
2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
2229271-21-8
5g
$4226.0 2023-05-26
Enamine
EN300-1944462-0.1g
2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
2229271-21-8
0.1g
$1283.0 2023-09-17
Enamine
EN300-1944462-2.5g
2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
2229271-21-8
2.5g
$2856.0 2023-09-17
Enamine
EN300-1944462-0.05g
2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
2229271-21-8
0.05g
$1224.0 2023-09-17
Enamine
EN300-1944462-5g
2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
2229271-21-8
5g
$4226.0 2023-09-17
Enamine
EN300-1944462-0.5g
2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
2229271-21-8
0.5g
$1399.0 2023-09-17
Enamine
EN300-1944462-1g
2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
2229271-21-8
1g
$1458.0 2023-09-17
Enamine
EN300-1944462-1.0g
2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
2229271-21-8
1g
$1458.0 2023-05-26
Enamine
EN300-1944462-10.0g
2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
2229271-21-8
10g
$6266.0 2023-05-26
Enamine
EN300-1944462-0.25g
2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
2229271-21-8
0.25g
$1341.0 2023-09-17

2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine 関連文献

2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amineに関する追加情報

Introduction to 2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine (CAS No. 2229271-21-8)

2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2229271-21-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both chloro and fluoro substituents on the pyridine ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and biologists alike.

The 5-chloro-2-fluoropyridine moiety is a key structural element that influences the electronic distribution and steric environment of the molecule. This substitution pattern is commonly employed in medicinal chemistry to modulate binding interactions with biological targets, such as enzymes and receptors. The difluoroethan-1-amine side chain introduces additional functional groups that can participate in hydrogen bonding or hydrophobic interactions, further enhancing the compound's ability to interact with biological systems. Such structural features make 2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine a promising candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity. The introduction of fluorine atoms into molecular structures can significantly alter pharmacokinetic properties, making fluorinated drugs more attractive for therapeutic applications. The compound CAS No. 2229271-21-8 exemplifies this trend by incorporating multiple fluorine atoms at strategic positions within its structure. This modification not only enhances its chemical stability but also provides a platform for fine-tuning its biological activity.

One of the most compelling aspects of 2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine is its potential as a building block for more complex drug molecules. Researchers have leveraged similar fluorinated pyridine derivatives to develop novel inhibitors targeting various disease-related pathways. For instance, studies have shown that compounds with analogous structures exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The presence of both chloro and fluoro groups in this molecule allows for further derivatization, enabling chemists to explore new chemical space and identify more potent and selective therapeutic agents.

The synthesis of CAS No. 2229271-21-8 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by protection-deprotection strategies to introduce the desired functional groups. The use of advanced catalytic systems has further improved the efficiency of these synthetic processes, making it feasible to produce larger quantities of the compound for research purposes. Such advancements in synthetic methodology have been instrumental in accelerating the discovery of new pharmaceuticals based on fluorinated pyridine cores.

From a biological perspective, 2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine has shown promise in preclinical studies as a modulator of various biological pathways. Its ability to interact with target proteins suggests potential applications in treating conditions such as inflammation, neurodegenerative diseases, and infectious disorders. Additionally, the compound's structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design approaches. By leveraging computational modeling techniques, researchers can predict how this molecule might bind to biological targets and optimize its structure for improved efficacy.

The impact of fluorine substitution on pharmacological properties cannot be overstated. Fluorine atoms can influence both the pharmacokinetics and pharmacodynamics of a drug by affecting solubility, permeability across cell membranes, and metabolic degradation rates. In the case of CAS No. 2229271-21-8, the electron-withdrawing nature of fluorine atoms helps stabilize reactive intermediates during metabolic processes, potentially leading to longer half-lives and improved therapeutic outcomes. Furthermore, fluorine atoms can enhance binding affinity by participating in non-covalent interactions with biological targets.

Recent advances in analytical chemistry have enabled more precise characterization of compounds like CAS No. 2229271-21-8. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into molecular structure and conformational dynamics. These tools are essential for confirming the identity of synthetic intermediates and final products while also revealing unexpected structural features that could influence biological activity.

The future prospects for 2-(5-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-am ine are bright given its versatile structural framework and potential therapeutic applications. Ongoing research aims to explore new synthetic strategies that improve yield and scalability while minimizing environmental impact through greener chemistry principles. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced pharmacological properties.

In conclusion,CAS No 2229271 21 8 represents an important advancement in pharmaceutical chemistry with significant implications for drug development efforts worldwide Its unique structural features make it a valuable tool for medicinal chemists seeking to design new therapeutics targeting various diseases The continued exploration of this compound will likely lead to groundbreaking discoveries that improve human health outcomes

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